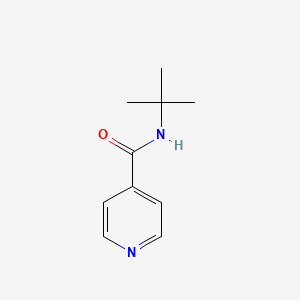

N-(tert-butyl)isonicotinamide

Descripción general

Descripción

"N-(tert-butyl)isonicotinamide" is a chemical compound that likely shares structural and functional characteristics with other isonicotinamide derivatives and tert-butylated compounds. These chemicals are of interest in organic synthesis and medicinal chemistry due to their potential applications and reactivity patterns. Although direct studies on "N-(tert-butyl)isonicotinamide" are scarce, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and strategic functionalization. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in a multicomponent reaction, leading to fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018). This illustrates the versatility of tert-butyl groups in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(tert-butyl)isonicotinamide" often involves complex arrangements facilitating unique chemical properties. For example, analysis of carbacylamidophosphates reveals intricate hydrogen bonding patterns contributing to their structural stability and reactivity (Gholivand et al., 2009). Such analyses are critical for understanding how modifications like tert-butyl substitution affect molecular geometry and interactions.

Chemical Reactions and Properties

Compounds containing tert-butyl groups are known for participating in a variety of chemical reactions. Tert-butyl nitrite, for example, serves multiple roles in the synthesis of N-nitrosoamides, illustrating the reactivity of tert-butyl derivatives in creating complex molecules (Yedage & Bhanage, 2017). These reactions are essential for expanding the utility of "N-(tert-butyl)isonicotinamide" in various chemical syntheses.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds and drugs .

Summary of the Application

N-tert-butyl amides, such as N-(tert-butyl)isonicotinamide, have wide applications in organic synthesis and drug synthesis . They are particularly important in the development of various drug molecules .

Methods of Application or Experimental Procedures

An efficient synthesis of N-tert-butyl amides can be achieved by the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions .

Results or Outcomes

The reaction with aryl nitriles yields N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceed well and produce the N-tert-butyl amides in 83–91% yields after 5 hours .

2. Anti-Inflammatory Compounds

Specific Scientific Field

This application is in the field of Medicinal Chemistry, specifically in the development of anti-inflammatory compounds .

Summary of the Application

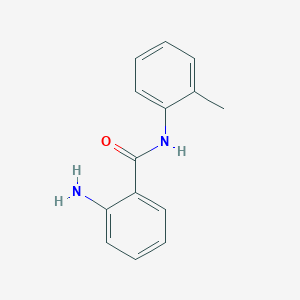

Isonicotinates, which include N-(tert-butyl)isonicotinamide, have been synthesized and screened for their in vitro anti-inflammatory activity .

Methods of Application or Experimental Procedures

Novel scaffolds containing the isonicotinoyl motif were synthesized via an efficient strategy .

Results or Outcomes

Remarkably high activities were observed for isonicotinates. The compound exhibits an exceptional IC50 value (1.42 ± 0.1 µg/mL) with 95.9% inhibition at 25 µg/mL, which is eight folds better than the standard drug ibuprofen (11.2 ± 1.9 µg/mL) .

3. Building Blocks in Chemical Synthesis

Specific Scientific Field

This application is in the field of Synthetic Chemistry, specifically in the synthesis of complex molecules .

Summary of the Application

N-(tert-butyl)isonicotinamide is used as a building block in the synthesis of various chemical compounds . It is particularly useful in the construction of complex molecules due to its stability and reactivity .

Results or Outcomes

The use of N-(tert-butyl)isonicotinamide as a building block in chemical synthesis has enabled the efficient production of a wide range of complex molecules .

4. Nitrosylation Reactions

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in nitrosylation reactions .

Summary of the Application

N-(tert-butyl)isonicotinamide can be used in nitrosylation reactions, which involve the addition of a nitroso group to a molecule .

Methods of Application or Experimental Procedures

Nitrosylation reactions typically involve the reaction of N-(tert-butyl)isonicotinamide with a nitrosating agent under suitable conditions .

Results or Outcomes

The use of N-(tert-butyl)isonicotinamide in nitrosylation reactions has been shown to be effective in the synthesis of a variety of nitrosylated organic compounds .

5. Nitration Reactions

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in nitration reactions .

Summary of the Application

N-(tert-butyl)isonicotinamide can be used in nitration reactions, which involve the addition of a nitro group to a molecule .

Methods of Application or Experimental Procedures

Nitration reactions typically involve the reaction of N-(tert-butyl)isonicotinamide with a nitrating agent under suitable conditions .

Results or Outcomes

The use of N-(tert-butyl)isonicotinamide in nitration reactions has been shown to be effective in the synthesis of a variety of nitrated organic compounds .

6. Synthesis of Sulfinamides

Specific Scientific Field

This application is in the field of Synthetic Chemistry, specifically in the synthesis of sulfinamides .

Summary of the Application

N-(tert-butyl)isonicotinamide can be used in the synthesis of sulfinamides, which are important building blocks in organic synthesis .

Methods of Application or Experimental Procedures

The synthesis of sulfinamides typically involves the reaction of N-(tert-butyl)isonicotinamide with a suitable sulfur-containing compound .

Results or Outcomes

The use of N-(tert-butyl)isonicotinamide in the synthesis of sulfinamides has been shown to be effective, yielding sulfinamides with high purity .

Safety And Hazards

“N-(tert-butyl)isonicotinamide” is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

N-tert-butylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBWFGLUBMOFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354391 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)isonicotinamide | |

CAS RN |

65321-30-4 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.